3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Lipophilicity optimization logD comparison tetrahydroindazole scaffold

For medicinal chemistry teams needing the patent-relevant 6-carboxy regioisomer, this compound is the only correct attachment point for Bayer Pharma and Merck Eg5 inhibitor claims—the 5-COOH isomer yields constitutionally different products. With MW 180.21 Da within Rule of Three guidelines and its 3-methyl group providing a favorable lipophilicity shift (ΔlogP ≈ +0.6–1.1), it is ideal for fragment-based screening and hit-to-lead progression. The free carboxylic acid enables either peripheral restriction or prodrug ester strategies for CNS penetration, offering flexibility the 5-COOH series lacks.

Molecular Formula C9H12N2O2
Molecular Weight 180.20378
CAS No. 1338247-84-9
Cat. No. B1142841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
CAS1338247-84-9
Synonyms3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20378
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid (CAS 1338247-84-9): Product Identity and Chemical Context for Procurement Evaluation


3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid (CAS 1338247-84-9) is a saturated indazole derivative featuring a 3-methyl substituent and a carboxylic acid moiety at the 6-position of the tetrahydroindazole core (molecular formula C₉H₁₂N₂O₂, MW 180.21 g/mol) . This compound belongs to the broader tetrahydroindazole family, a class of heterocyclic scaffolds recognized for their versatility as synthetic intermediates and their occurrence in pharmacologically active molecules across anti-inflammatory, anticancer, and CNS-targeted programs . The specific 3-methyl-6-carboxy substitution pattern distinguishes it from positional isomers such as 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 1338247-49-6) and des-methyl analogs lacking the methyl group at the 3-position .

Why Generic Substitution of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid with Closest Analogs Compromises Experimental Reproducibility


Superficially, positional isomers and des-methyl analogs within the tetrahydroindazole-6-carboxylic acid class may appear interchangeable as pharmacophore scaffolds. However, the carboxylic acid position on the partially saturated ring dictates both the vector of hydrogen-bonding interactions and the pKa of the acidic moiety . In the anti-inflammatory tetrahydroindazole series, moving the carboxyl group from the 5- to the 6-position or altering the N-aryl substitution pattern produced striking potency differentials—the most active 1-aryl-5-carboxylic acid derivative achieved an ED₅₀ of 3.5 mg/kg, whereas the corresponding 2-aryl isomers were classified as far less active . Furthermore, the 3-methyl substituent alters the lipophilicity and metabolic profile relative to the unsubstituted core; logD values differ by measurable increments between methylated and des-methyl analogs, with implications for passive permeability and protein binding . These structural determinants are non-transferable across analogs, making generic substitution without experimental re-validation a demonstrable risk to assay reproducibility.

Quantitative Differentiation Evidence for 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid Versus Structural Analogs


Lipophilicity Advantage of the 3-Methyl Substituent Versus Des-Methyl Analog: Enabling Superior Membrane Penetration in Cellular Assays

The 3-methyl group on the target compound increases calculated lipophilicity by approximately 0.5–0.7 log units relative to the corresponding des-methyl analog (4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, CAS 1354950-72-3). The des-methyl analog has an XLogP3 value of 0.4, whereas methyl-substituted tetrahydroindazole carboxylic acids in this series exhibit XLogP3 values in the range of 1.0–1.5 . A logD difference of this magnitude is sufficient to alter passive membrane permeability and metabolic clearance rates, as demonstrated in the tetrahydroindazole DHODH inhibitor series where small substituent changes on the pyridyl ring produced measurable differences in both potency and in vitro metabolic stability . While direct experimental logP/logD data for CAS 1338247-84-9 have not been published, the direction and approximate magnitude of the shift are consistent across multiple measured tetrahydroindazole analogs where methyl introduction at position 3 predictably elevates logP by 0.5–0.8 units .

Lipophilicity optimization logD comparison tetrahydroindazole scaffold lead optimization

Structural Confirmation of the 6-Carboxy Substitution Pattern: Enabling Site-Specific Derivatization Not Possible with 5-Carboxy Isomers

The target compound positions the carboxylic acid group at the 6-position of the tetrahydroindazole ring system, whereas the most extensively studied anti-inflammatory analogs carry the carboxyl group at the 5-position (e.g., CAS 52834-38-5 and CAS 1338247-49-6) . In the seminal study of tetrahydroindazole-5-carboxylic acids, the 1-aryl-5-carboxy isomer showed an ED₅₀ of 3.5 mg/kg in the carrageenan edema model, while the 2-aryl regioisomers were dramatically less active, demonstrating that even within the same core, carboxyl position governs biological activity . The 6-carboxy regioisomer provides a different vector for amide coupling, esterification, and salt formation—enabling access to a distinct region of chemical space not addressable with the 5-carboxy series. The synthetic accessibility of 6-carboxy tetrahydroindazoles via cyclohexanone-4-carboxylate cyclization routes has been specifically documented, with the indazole ring formation shown to depend on the reaction medium .

Positional isomerism regioselective derivatization tetrahydroindazole building blocks medicinal chemistry

Demonstrated Utility as a Key Synthetic Intermediate in Patent-Protected Drug Discovery Programs

The tetrahydroindazole-6-carboxylic acid scaffold appears as a critical intermediate in multiple patent filings for pharmacologically active compounds. Bayer Pharma Aktiengesellschaft has patented novel 6-substituted indazoles with carboxamide side chains, prepared from 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid intermediates, for therapeutic applications . Merck Patent GmbH has disclosed 4,5,6,7-tetrahydroindazole derivatives as antitumor agents targeting the mitotic motor protein Eg5, further validating the 6-carboxy substitution pattern as a productive entry point for bioactive molecule synthesis . Additionally, indazole compounds as RORγt inhibitors have been patented using substituted tetrahydroindazole-6-carboxylic acid intermediates . In contrast, the 5-carboxy isomer series has primarily been associated with anti-inflammatory indications (COX/LOX pathway), highlighting a divergence in therapeutic application space between the two regioisomeric series.

Synthetic intermediate patented indazole derivatives process chemistry pharmaceutical building block

Higher Ligand Efficiency Potential Due to Lower Molecular Weight Relative to Heavily Substituted In-Class Pharmacophores

The target compound (MW 180.21) possesses the lowest molecular weight among the 3-methyl-tetrahydroindazole carboxylic acid positional isomers that retain both the methyl and carboxyl substituents—the 5-carboxy isomer (CAS 1338247-49-6) has an identical molecular formula (C₉H₁₂N₂O₂, MW 180.20) but differs only in carboxyl position, while the unsubstituted 6-carboxy analog (CAS 1354950-72-3, MW 166.18) is lighter but lacks the methyl group . In the wider context, tetrahydroindazole-based DHODH inhibitors with IC₅₀ values as low as 15 nM carry significantly higher molecular weights (typically >400 Da) due to extensive aryl substitutions, meaning their ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) is substantially lower than what a minimally substituted scaffold like the target compound can achieve when derivatized . The target compound's low heavy atom count (13 non-hydrogen atoms) provides maximal room for synthetic elaboration while maintaining lead-like physicochemical properties, as defined by the rule of three for fragment-based screening .

Ligand efficiency molecular weight optimization fragment-based drug design tetrahydroindazole scaffold

Optimal Procurement and Application Scenarios for 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid Based on Differentiated Evidence


Fragment-Based Drug Discovery Starting Point Requiring a Low-MW, Lipophilicity-Balanced Tetrahydroindazole Scaffold

Programs employing fragment-based screening or structure-based design benefit from the target compound's MW of 180.21 Da, which falls within the Rule of Three guidelines for fragment libraries (MW < 300) . The 3-methyl group provides a modest lipophilicity advantage (estimated ΔlogP ≈ +0.6–1.1 vs. des-methyl analog) without exceeding lead-like thresholds, enabling initial binding detection by biophysical methods such as SPR or ITC while leaving substantial chemical space for subsequent elaboration. The 6-carboxy group serves as a synthetically tractable handle for amide or ester diversification, and the scaffold's demonstrated utility in published DHODH inhibitor optimization campaigns—where tetrahydroindazoles achieved IC₅₀ values as low as 15 nM after synthetic elaboration—validates the core's suitability for hit-to-lead progression .

Regioselective Synthesis of 6-Substituted Indazole Carboxamides for Patent-Protected Oncology or Immunology Targets

For industrial medicinal chemistry teams working within the scope of patent families claiming 6-substituted indazole carboxamides (e.g., Bayer Pharma's carboxamide series, or Merck's Eg5 inhibitor patents), only the 6-carboxy regioisomer provides the correct attachment point for the claimed structures . The 5-carboxy isomer (CAS 1338247-49-6) would produce constitutionally different products that fall outside the patent claims. The target compound's 95% minimum purity specification from multiple suppliers (AKSci, Chemenu) is adequate for initial analoging, with the option for custom purification if >98% purity is required for late-stage intermediates .

Building Block for CNS-Targeted or Peripherally Restricted Tetrahydroindazole Ligand Series

The tetrahydroindazole scaffold has been validated in multiple CNS and peripheral target programs, including sigma-1 and sigma-2 receptor ligands , GABAₐ receptor modulators , and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists . The 3-methyl-6-carboxy substitution pattern on the target compound provides a defined starting point for SAR exploration of these targets. Its calculated logD (pH 7.4) of approximately -1.0 to -1.5 (based on the Chembase data for the des-methyl 6-carboxy analog showing logD₇.₄ = -2.48) indicates low passive CNS permeability in its free acid form, making it a suitable core for either peripheral restriction (as the carboxylic acid) or for installing prodrug moieties (esters) to enhance brain penetration—flexibility not offered by the 5-carboxy isomer series which has predominantly been explored in peripheral anti-inflammatory contexts .

Analytical Reference Standard for Method Development and QC in Tetrahydroindazole Synthesis Workflows

The well-defined structure, commercial availability at 95% purity, and moderate complexity (13 heavy atoms, 1 rotatable bond) make this compound suitable as a reference standard for HPLC/UPLC method development, retention time calibration, and LC-MS system suitability testing in laboratories synthesizing or analyzing tetrahydroindazole libraries . The compound's distinct retention characteristics relative to its positional isomers (5-COOH, 3-COOH, 4-COOH variants) enable its use as a system suitability marker for confirming chromatographic resolution of regioisomeric mixtures—a common challenge in indazole chemistry where cyclization reactions can produce multiple isomers .

Quote Request

Request a Quote for 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.